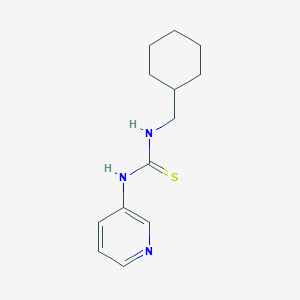

![molecular formula C18H19N3O2S B5541543 N-苄基-2-{[3-氰基-4-(甲氧基甲基)-6-甲基-2-吡啶基]硫代}乙酰胺](/img/structure/B5541543.png)

N-苄基-2-{[3-氰基-4-(甲氧基甲基)-6-甲基-2-吡啶基]硫代}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide often involves complex reactions that can provide insights into the versatility and reactivity of the cyano and thioacetamide functional groups. For example, the condensation of acetaldehyde with cyanothioacetamide and ethyl benzoylacetate in the presence of N-methylmorpholine leads to related pyridine-thione derivatives, showcasing a method for introducing the pyridine and thione functionalities (Krivokolysko et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds bearing resemblance to the subject compound is characterized by intricate arrangements of atoms and bonds that influence their reactivity and physical properties. The crystal structure analysis of related compounds reveals linearly extended conformations and interplanar angles between amide groups, indicating the impact of molecular structure on their physical state and interactions (Camerman et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide derivatives is diverse, allowing for various chemical transformations. For instance, the alkylation of similar pyridone compounds with active halomethylene compounds has been studied, leading to the formation of N- and O-structural isomers, demonstrating the compound's reactivity towards electrophilic substitution reactions (Kaigorodova et al., 2004).

科学研究应用

新颖的合成方法

- 吡啶-2(1H)-硫酮和噻吩并[2,3-b]-吡啶的合成涉及乙氧基亚甲基与活化腈的反应,导致形成 3-氰基-2(1H)-吡啶硫酮衍生物。这些衍生物可以进一步烷基化并环化为噻吩并[2,3-b]吡啶衍生物,展示了一种构建复杂杂环结构的方法 (Elgemeie & Ramiz, 1990).

生物活性

- 研究酸抑制性抗溃疡药对大鼠胃中粘蛋白生物合成的影响,强调了某些化合物不仅能抑制酸分泌,还能促进胃黏膜保护作用的潜力。这表明这些化合物在治疗和保护方面都具有双重作用 (Ichikawa et al., 1994).

- 合成和评估包含噻二唑部分针对棉铃虫斜纹夜蛾的杂环化合物,证明了这些化合物作为杀虫剂的潜力。这为基于 N-苄基-2-{[3-氰基-4-(甲氧基甲基)-6-甲基-2-吡啶基]硫代}乙酰胺和相关分子的结构框架开发新的农药开辟了道路 (Fadda et al., 2017).

化学性质和应用

- 乙醛与氰基硫代乙酰胺和苯甲酰乙酸乙酯缩合,生成 3-氰基-5-乙氧基羰基-4-甲基-6-苯基吡啶-2(1H)-硫酮,烷基化后生成取代的 2-烷基硫代吡啶。此过程说明了这些化合物在合成取代吡啶衍生物中的多功能性,这些衍生物在各种化工行业中具有潜在应用 (Krivokolysko et al., 1999).

属性

IUPAC Name |

N-benzyl-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-13-8-15(11-23-2)16(9-19)18(21-13)24-12-17(22)20-10-14-6-4-3-5-7-14/h3-8H,10-12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLIKDGHYQKOID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)SCC(=O)NCC2=CC=CC=C2)C#N)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

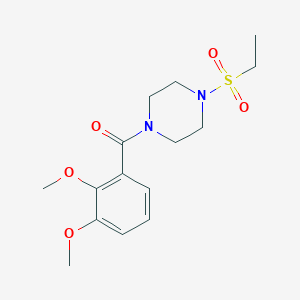

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5541471.png)

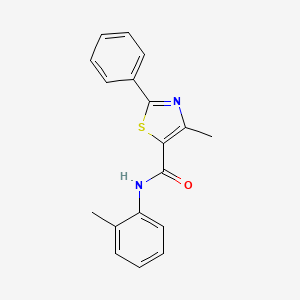

![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)

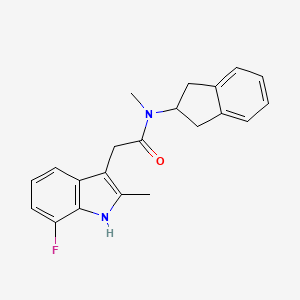

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)

![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)

![4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5541503.png)

![3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)

![2-[(3-bromophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5541521.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5541527.png)

![N-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5541545.png)

![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)